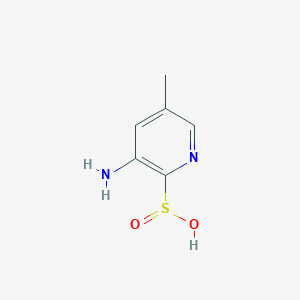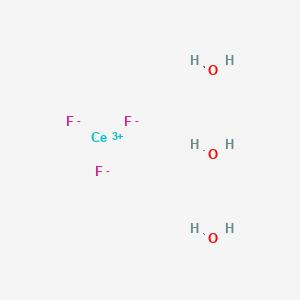
Cerium(III) fluoride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III) fluoride trihydrate, with the chemical formula CeF₃·3H₂O, is an ionic compound consisting of cerium, a rare earth metal, and fluorine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Cerium(III) fluoride appears as a mineral in the form of fluocerite-(Ce), which is a rare mineral species related mainly to pegmatites and rarely to oxidation zones of some polymetallic ore deposits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(III) fluoride trihydrate can be synthesized through several methods, including:
Direct Precipitation: This involves dissolving cerium nitrate hexahydrate in water and adding hydrofluoric acid to precipitate this compound.
Hydrothermal Synthesis: This method involves reacting cerium oxide with hydrofluoric acid under high temperature and pressure conditions.
Sol-Gel Method: This involves the hydrolysis and polycondensation of cerium alkoxides in the presence of hydrofluoric acid.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cerium oxide with hydrofluoric acid at elevated temperatures. The resulting product is then purified and crystallized to obtain the trihydrate form .
Análisis De Reacciones Químicas
Types of Reactions: Cerium(III) fluoride trihydrate undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) fluoride can be oxidized to cerium(IV) fluoride using strong oxidizing agents such as fluorine gas.
Reduction: Cerium(IV) fluoride can be reduced back to cerium(III) fluoride using reducing agents like hydrogen gas.
Substitution: Cerium(III) fluoride can react with other halogens to form cerium(III) chloride, cerium(III) bromide, and cerium(III) iodide.
Common Reagents and Conditions:
Oxidation: Fluorine gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Hydrogen halides (HCl, HBr, HI) at room temperature.
Major Products Formed:
Oxidation: Cerium(IV) fluoride.
Reduction: Cerium(III) fluoride.
Substitution: Cerium(III) chloride, cerium(III) bromide, cerium(III) iodide.
Aplicaciones Científicas De Investigación
Cerium(III) fluoride trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other cerium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Mecanismo De Acción
The mechanism by which cerium(III) fluoride trihydrate exerts its effects involves several molecular targets and pathways:
Antioxidant Properties: Cerium(III) fluoride nanoparticles can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells. This is achieved through the redox cycling between cerium(III) and cerium(IV) states.
Radiation Protection: Cerium(III) fluoride nanoparticles can protect healthy cells from radiation-induced damage by reducing the formation of hydrogen peroxide and hydroxyl radicals.
Comparación Con Compuestos Similares
Cerium(III) fluoride trihydrate can be compared with other similar compounds, such as:
Lanthanum(III) fluoride (LaF₃): Similar in structure and properties, but cerium(III) fluoride has a higher refractive index and better optical properties.
Neodymium(III) fluoride (NdF₃): Similar in chemical behavior, but cerium(III) fluoride is more stable and less hygroscopic.
Praseodymium(III) fluoride (PrF₃): Similar in reactivity, but cerium(III) fluoride has better antioxidant properties and is more effective in radiation protection
This compound stands out due to its unique combination of chemical stability, optical properties, and biological activity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
CeF3H6O3 |
|---|---|
Peso molecular |
251.157 g/mol |
Nombre IUPAC |
cerium(3+);trifluoride;trihydrate |
InChI |
InChI=1S/Ce.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Clave InChI |
CBRINXJIESQMBP-UHFFFAOYSA-K |
SMILES canónico |
O.O.O.[F-].[F-].[F-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


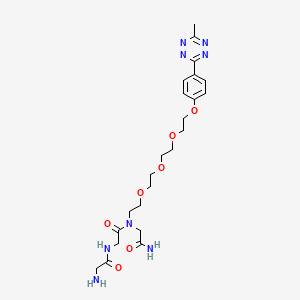
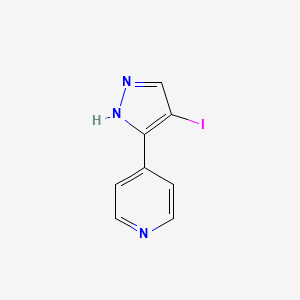
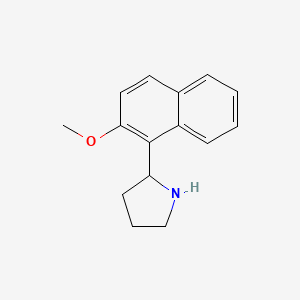
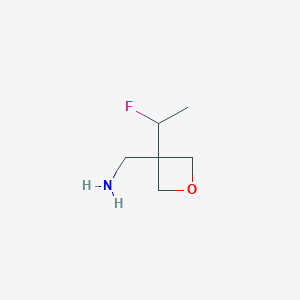
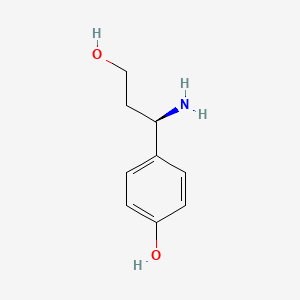



![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
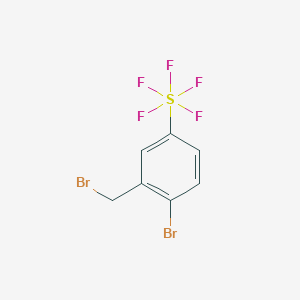
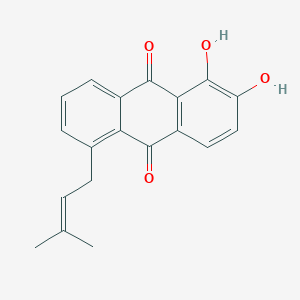
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
